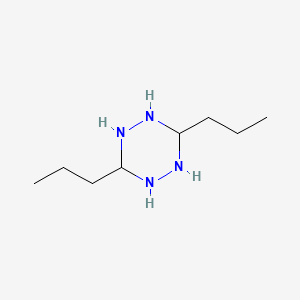

3,6-Dipropyl-1,2,4,5-tetrazinane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

13717-84-5 |

|---|---|

Molecular Formula |

C8H20N4 |

Molecular Weight |

172.27 g/mol |

IUPAC Name |

3,6-dipropyl-1,2,4,5-tetrazinane |

InChI |

InChI=1S/C8H20N4/c1-3-5-7-9-11-8(6-4-2)12-10-7/h7-12H,3-6H2,1-2H3 |

InChI Key |

LQNIFRQTYHAURK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1NNC(NN1)CCC |

Origin of Product |

United States |

Synthetic Methodologies for 3,6 Dipropyl 1,2,4,5 Tetrazinane and Its Analogues

Direct Synthetic Routes to 3,6-Dipropyl-1,2,4,5-tetrazinane

Direct synthetic routes focus on the formation of the this compound ring from acyclic precursors in a single or multi-step process.

Cyclization Reactions Involving Hydrazine (B178648) Derivatives and Aliphatic Precursors

A foundational method for constructing the 1,2,4,5-tetrazine (B1199680) ring involves the cyclocondensation of nitriles with hydrazine, followed by oxidation. For the synthesis of 3,6-dipropyl-1,2,4,5-tetrazine (B82630), this would typically start with butyronitrile (B89842) (an aliphatic precursor) and hydrazine. The general Pinner synthesis involves the reaction of an iminoester with hydrazine to form an amidrazone, which then undergoes cyclization to a dihydro-1,2,4,5-tetrazine derivative. mdpi.com This intermediate is subsequently oxidized to the final 1,2,4,5-tetrazine. mdpi.com While this classical approach is effective for many aromatic tetrazines, the synthesis of alkyl-substituted tetrazines can be challenging due to their volatility and potential for low yields. nih.gov

Another approach involves the reaction of hydrazine with aldehydes. mdpi.com This method is particularly useful for preparing derivatives with aliphatic substituents, which are often difficult to isolate due to their high volatility. mdpi.com The reaction of 1,2-dichloromethylene hydrazines with hydrazine monohydrate, often under microwave conditions to improve yields and shorten reaction times, can also lead to the formation of the 1,2,4,5-tetrazine ring system after oxidation of the resulting dihydrotetrazine. nih.gov

Multi-Component Reactions for Tetrazinane Formation

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex heterocyclic structures like tetrazinanes by combining three or more reactants in a single step. While specific MCRs for the direct synthesis of this compound are not extensively detailed in the provided search results, the general principles of MCRs are applicable to tetrazole and other nitrogen-rich heterocycle synthesis and could be adapted. nih.govnih.gov For instance, a three-component reaction has been reported for the synthesis of a tetrazinane derivative, highlighting the potential of MCRs in this area. researchgate.net

Derivatization Strategies from Pre-formed Tetrazinane Rings

Once a tetrazinane ring is formed, it can be further modified to introduce or alter substituents at its nitrogen or carbon atoms.

Alkylation and Acylation on Nitrogen Atoms

The nitrogen atoms of the 1,2,4,5-tetrazinane ring are susceptible to alkylation and acylation. Research has been conducted on the alkylation of related nih.govnih.govrsc.orgtriazolo[4,3-b]tetrazines, where various alkylating reagents were used, leading to the formation of ethylated triazolotetrazinium salts. researchgate.net This suggests that the nitrogen atoms in the this compound ring could similarly be targeted for functionalization. Acylation reactions can also be performed on the nitrogen atoms. For example, unsymmetrical diacylhydrazines can be formed and subsequently cyclized. researchgate.net

Functionalization at Carbon Centers

Functionalization at the C3 and C6 positions of the tetrazine ring is a common strategy for introducing diverse substituents. One method involves the use of a pre-formed tetrazine with good leaving groups, such as 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine. urfu.ru Treatment of this precursor with propylamine (B44156) can facilitate the displacement of the pyrazolyl groups to yield 3,6-dipropyl-1,2,4,5-tetrazine. Another strategy involves the Sonogashira cross-coupling reaction of a 3-bromo-substituted tetrazine with a terminal alkyne, which can then be hydrogenated to the corresponding alkyl group. rsc.org This provides a route to asymmetrically substituted alkyltetrazines. rsc.org

Reduction Pathways from Unsaturated or Partially Saturated Tetrazine Systems

The saturated this compound can be obtained through the reduction of its unsaturated or partially saturated analogues, namely 3,6-dipropyl-1,2,4,5-tetrazine or its dihydro- and tetrahydro- derivatives. The synthesis of 3,6-disubstituted-1,2,4,5-tetrazines often proceeds through a dihydro-1,2,4,5-tetrazine intermediate, which is then oxidized. mdpi.comresearchgate.net This process can be reversed. Tetrazines can be electrochemically reduced to dihydrotetrazines. nih.gov This reduction capability is a key feature of tetrazine chemistry. nih.gov The specific conditions for the complete reduction of 3,6-dipropyl-1,2,4,5-tetrazine to its fully saturated tetrazinane form would likely involve standard hydrogenation catalysts and conditions, although specific examples for this particular compound are not detailed in the provided results.

Table of Synthetic Methodologies

| Methodology | Description | Key Reactants/Intermediates | Reference |

| Pinner Synthesis | Cyclocondensation followed by oxidation to form the tetrazine ring. | Nitriles, Hydrazine, Iminoesters, Dihydrotetrazines | mdpi.comnih.gov |

| Aldehyde Condensation | Reaction of aldehydes with hydrazine to form the tetrazine ring. | Aldehydes, Hydrazine | mdpi.com |

| From Dichloromethylene Hydrazines | Condensation with hydrazine followed by oxidation. | 1,2-Dichloromethylene hydrazines, Hydrazine | nih.gov |

| Displacement of Leaving Groups | Substitution of leaving groups on a pre-formed tetrazine ring. | 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine, Propylamine | urfu.ru |

| Sonogashira Coupling and Reduction | Cross-coupling to form an alkynyltetrazine, followed by hydrogenation. | 3-Bromo-tetrazine, Terminal alkyne | rsc.org |

| Reduction of Tetrazines | Electrochemical or chemical reduction of the unsaturated tetrazine ring. | 3,6-Dipropyl-1,2,4,5-tetrazine | nih.gov |

Hydrogenation of 1,2,4,5-Tetrazines

The conversion of aromatic 3,6-disubstituted-1,2,4,5-tetrazines to their saturated 1,2,4,5-tetrazinane counterparts can be achieved through reduction methods that saturate the C=N double bonds of the heterocyclic ring. One of the primary methods explored for related systems is reduction using hydride reagents.

A significant route for the partial reduction of 3,6-disubstituted 1,2,4,5-tetrazines involves the use of sodium borohydride (B1222165) (NaBH₄). researchgate.net This reaction effectively reduces the aromatic tetrazine to a more stable 1,6-dihydro-1,2,4,5-tetrazine derivative. Research has demonstrated this transformation for a variety of 3,6-substituted tetrazines, including those with aryl and alkyl groups. researchgate.net In a typical procedure, the substituted 1,2,4,5-tetrazine is reacted with sodium borohydride in a suitable solvent, leading to the formation of the dihydro product. researchgate.net The resulting 1,6-dihydro-1,2,4,5-tetrazine exists in an unsymmetrical boat conformation. researchgate.net

While direct catalytic hydrogenation of 1,2,4,5-tetrazines to the hexahydro state is not extensively documented for the specific dipropyl derivative, the principles of catalytic hydrogenation are widely applied to reduce C=N bonds in other heterocyclic systems. libretexts.orgyoutube.com This process typically involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, such as platinum, palladium, or nickel. libretexts.orgyoutube.com The reaction occurs on the surface of the metal catalyst, where both the hydrogen and the heterocyclic compound are adsorbed, facilitating the addition of hydrogen atoms across the double bonds. youtube.comyoutube.com For alkenes, this process is known to be a stereospecific syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.org

The synthesis of the precursor, 3,6-disubstituted 1,2,4,5-tetrazines, is well-established and can be accomplished through methods like the Pinner synthesis or metal-catalyzed one-pot reactions from nitriles and hydrazine. nih.govmdpi.com

Table 1: Reduction of 3,6-Substituted 1,2,4,5-Tetrazines with Sodium Borohydride researchgate.net

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | Phenyl | Methyl | 3-Phenyl-6-methyl-1,6-dihydro-1,2,4,5-tetrazine | 47.1 |

| 2 | p-Methylphenyl | Methyl | 3-(p-Methylphenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine | 40.6 |

| 3 | p-Chlorophenyl | Methyl | 3-(p-Chlorophenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine | 30.1 |

| 4 | p-Methoxyphenyl | Methyl | 3-(p-Methoxyphenyl)-6-methyl-1,6-dihydro-1,2,4,5-tetrazine | 35.4 |

Data sourced from a study on the synthesis of 1,6-dihydro-1,2,4,5-tetrazines. researchgate.net

Reduction of Dihydro- and Tetrahydro-1,2,4,5-tetrazines

Further reduction of partially saturated intermediates like 1,6-dihydro-1,2,4,5-tetrazines is a logical step toward obtaining the fully saturated this compound. Dihydro-1,2,4,5-tetrazines are common intermediates in the synthesis of aromatic 1,2,4,5-tetrazines, where they are typically oxidized in the final step. nih.govmdpi.comresearchgate.net To synthesize the tetrazinane, this oxidation step would be replaced by a reduction step.

One established method for creating a fully saturated hexahydro-1,2,4,5-tetrazine ring, albeit with different substitution patterns, is through the cyclocondensation of aldehydes with hydrazine. mdpi.com This process forms the hexahydro derivative directly, which is then oxidized if the dihydro or aromatic tetrazine is the desired product. mdpi.com This suggests that forming the hexahydro-1,2,4,5-tetrazinane ring system is feasible, and controlling the reaction conditions to prevent subsequent oxidation is key.

Stereocontrol and Asymmetric Synthesis Approaches for this compound

The reduction of 3,6-dipropyl-1,2,4,5-tetrazine to its saturated tetrazinane form creates two stereocenters at the C3 and C6 positions. This results in the possibility of cis and trans diastereomers, as well as their respective enantiomers. Controlling the stereochemical outcome of this reduction is a significant synthetic challenge.

Research into related hexahydro-1,2,4,5-tetrazine systems has identified the existence of stable rotational isomers (atropisomers) around the C(sp²)-C(sp³) bond at the C3 position in certain fused-ring structures. rsc.org These rotamers could be isolated by chromatography, demonstrating that stereoisomers of the hexahydro-1,2,4,5-tetrazine ring can be stable and separable. rsc.org Furthermore, the reduction of 3,6-substituted-1,2,4,5-tetrazines with NaBH₄ results in a 1,6-dihydro derivative with a defined unsymmetrical boat conformation, highlighting the inherent stereochemical features of these rings. researchgate.net

Achieving asymmetric synthesis, which aims to produce a single enantiomer of a chiral molecule, typically requires the use of chiral catalysts, chiral auxiliaries, or chiral reagents. numberanalytics.comcam.ac.ukcsic.esyoutube.com In the context of catalytic hydrogenation, an enantioselective reaction can be achieved by using a chiral metal catalyst. youtube.comlibretexts.org These catalysts, often composed of a metal center coordinated to a chiral ligand, create a chiral environment that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer over the other. libretexts.org While this approach is well-established for the hydrogenation of alkenes and other functional groups, its specific application to the asymmetric synthesis of this compound has not been detailed in the available literature.

Table 2: Potential Stereoisomers of this compound

| Stereoisomer | Description | Chirality |

| cis-(3R,6S) | Propyl groups on the same side of the ring | Meso compound (achiral) |

| trans-(3R,6R) | Propyl groups on opposite sides of the ring | Chiral |

| trans-(3S,6S) | Propyl groups on opposite sides of the ring | Chiral (enantiomer of trans-(3R,6R)) |

This table represents the expected primary stereoisomers based on the two stereocenters at C3 and C6.

Chemical Reactivity and Transformation Pathways of 3,6 Dipropyl 1,2,4,5 Tetrazinane

Reactivity Profile of the Saturated 1,2,4,5-Tetrazinane Ring System

The saturated 1,2,4,5-tetrazinane ring is a hexahydro-1,2,4,5-tetrazine. Its reactivity is primarily characterized by its susceptibility to oxidation, a common transformation for dihydro-1,2,4,5-tetrazines which are direct precursors to the aromatic 1,2,4,5-tetrazines. mdpi.com This oxidation leads to the formation of the more stable, aromatic 1,2,4,5-tetrazine (B1199680) ring system. Various oxidizing agents can be employed for this transformation.

The formation of the aromatic 1,2,4,5-tetrazine ring from its dihydro precursor is a crucial step in the synthesis of these important compounds. mdpi.com A range of oxidizing agents have been shown to be effective for this purpose, as detailed in the table below.

| Oxidizing Agent | Reaction Conditions | Yield (%) | Reference |

| Sodium Nitrite (NaNO₂) | Acetic Acid, 0 °C | Not specified | mdpi.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Not specified | 55 | mdpi.com |

| Benzoyl Peroxide | Not specified | 65 | mdpi.com |

| Benzoquinone | Not specified | 71 | mdpi.com |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Not specified | 81 | mdpi.com |

| Phenyliodonium diacetate (PhI(OAc)₂) | Not specified | 75-98 | nih.gov |

Conversely, the reduction of the aromatic 1,2,4,5-tetrazine ring would lead to the saturated 1,2,4,5-tetrazinane. This suggests that the tetrazinane ring is stable under reducing conditions. The ring itself, being composed of single bonds, is generally stable and does not readily undergo ring-opening reactions under normal conditions.

Reactions Involving Nitrogen Centers in the Tetrazinane Core

The four nitrogen atoms in the 1,2,4,5-tetrazinane core are key to its reactivity. Each nitrogen atom possesses a lone pair of electrons, making the molecule basic and nucleophilic.

The lone pairs of electrons on the nitrogen atoms make 3,6-dipropyl-1,2,4,5-tetrazinane a Brønsted-Lowry base, capable of accepting protons. libretexts.org The basicity of amines is influenced by several factors, including hybridization and electronic effects. masterorganicchemistry.comyoutube.com For a saturated system like 1,2,4,5-tetrazinane, the nitrogen atoms are sp³ hybridized. The basicity of such amines is generally higher than that of sp² or sp hybridized nitrogens due to the higher p-character of the orbital containing the lone pair, which makes the electrons more available for bonding. youtube.com

The basicity of the nitrogen centers also allows for coordination with metal ions, acting as ligands in coordination chemistry. nih.govyoutube.com The ability of the tetrazinane to act as a multidentate ligand could lead to the formation of various coordination complexes.

The reactivity of the tetrazinane ring can be significantly influenced by the presence of substituents on the nitrogen atoms. N-alkylation of the tetrazinane ring is a plausible reaction, which would involve the nucleophilic attack of the nitrogen lone pair on an alkyl halide. mdpi.com The introduction of N-substituents can alter the steric and electronic properties of the ring. For instance, bulky N-substituents might hinder the approach of reactants to the nitrogen centers.

Reactivity of the Propyl Side Chains

The terminal methyl groups of the propyl chains can undergo reactions typical of alkanes, such as free-radical halogenation, under appropriate conditions (e.g., exposure to UV light in the presence of a halogen). This would introduce a functional group at the end of the propyl chain, opening up possibilities for further synthetic modifications. Subsequent nucleophilic substitution reactions could then be used to introduce a variety of other functional groups.

Ring Expansion Reactions of 1,2,4,5-Tetrazinane Derivatives

Ring expansion reactions of heterocyclic systems are valuable transformations in synthetic organic chemistry, allowing for the construction of larger, more complex ring systems. In the context of 1,2,4,5-tetrazinane derivatives, ring expansion would involve the incorporation of additional atoms into the ring, leading to seven- or eight-membered heterocycles. While specific examples for this compound are not extensively documented, general principles suggest that such reactions could be initiated by the generation of a reactive intermediate, such as a carbocation or a nitrenium ion, adjacent to the ring.

For instance, a reaction pathway analogous to the Tiffeneau-Demjanov rearrangement could be envisioned. rsc.org This would involve the formation of an exocyclic aminomethyl group, which upon diazotization, could generate a primary carbocation. Subsequent rearrangement involving the migration of a C-N or C-C bond of the tetrazinane ring would lead to an expanded ring system. The presence of the propyl groups would likely influence the regioselectivity of such a rearrangement due to their steric bulk and electron-donating inductive effects.

Another potential route for ring expansion could involve the reaction of a 1,2,4,5-tetrazinane derivative with a suitable difunctional reagent that can insert a one or two-atom fragment into the ring. However, the stability of the tetrazinane ring and the potential for competing side reactions would need to be carefully considered.

A study on the thermal cycloaddition of 1-azirines to sym-tetrazines has shown the formation of 1,2,4-triazepines, representing a ring expansion of the tetrazine core. rsc.org Although this reaction starts from the oxidized tetrazine, it demonstrates the feasibility of expanding the core heterocyclic structure.

Table 1: Plausible Ring Expansion Pathways for 1,2,4,5-Tetrazinane Derivatives

| Reaction Type | Proposed Reactants | Potential Product | Key Features |

| Tiffeneau-Demjanov type | 3-Aminomethyl-3,6-dipropyl-1,2,4,5-tetrazinane + NaNO₂, HCl | Substituted 1,2,4,6-tetrazepine | Involves carbocation rearrangement. |

| Dihalide Insertion | This compound + Br(CH₂)₂Br | Substituted 1,2,4,5,7-pentathiepane | Requires N-alkylation followed by intramolecular cyclization. |

It is important to note that these are hypothetical pathways, and their viability would depend on the specific reaction conditions and the stability of the intermediates involved.

Ring Contraction Reactions of 1,2,4,5-Tetrazinane Derivatives

Ring contraction reactions of 1,2,4,5-tetrazinane derivatives would lead to the formation of five-membered heterocyclic rings, such as 1,2,4-triazolidines or pyrazolidines. Such transformations often proceed through the extrusion of a molecular fragment, like dinitrogen (N₂), from the ring.

One plausible mechanism for ring contraction would be the thermal or photochemical decomposition of a suitable precursor derived from this compound. For example, the oxidation of the tetrazinane to a dihydro- or tetrazine state, followed by a retro-Diels-Alder reaction, could lead to the expulsion of a nitrogen-containing fragment and the formation of a smaller ring.

Another possibility involves a Wolff-type rearrangement of a diazoketone derivative of the tetrazinane ring. wikipedia.org This would involve the generation of a ketene (B1206846) intermediate, which could then undergo an intramolecular cyclization to form a five-membered lactam.

Base-catalyzed ring contraction reactions have also been reported for related heterocyclic systems. rsc.org For instance, a Favorskii-type rearrangement of an α-halo-substituted tetrazinane derivative could potentially lead to a contracted ring system. The propyl groups in this compound would be expected to influence the stability and reactivity of the intermediates in these reactions.

Table 2: Potential Ring Contraction Pathways for 1,2,4,5-Tetrazinane Derivatives

| Reaction Type | Proposed Precursor | Potential Product | Key Features |

| Extrusion Reaction | 1,4-Dihydro-3,6-dipropyl-1,2,4,5-tetrazine | Substituted 1,2,4-triazolidine | Involves loss of N₂. |

| Wolff Rearrangement | α-Diazoketone of this compound | Substituted 1,2,4-triazolidin-5-one | Proceeds via a ketene intermediate. |

| Favorskii-type Rearrangement | 3-Halo-3,6-dipropyl-1,2,4,5-tetrazinan-x-one | Substituted 1,2,4-triazolidine-x-carboxylic acid derivative | Involves a cyclopropanone-like intermediate. |

Oxidative and Reductive Transformations of the Tetrazinane Scaffold

The 1,2,4,5-tetrazinane ring is in its most reduced state. Oxidation of the tetrazinane scaffold can lead to a variety of products, including 1,2-dihydro-, 1,4-dihydro-, and fully aromatic 1,2,4,5-tetrazines. The choice of oxidizing agent and reaction conditions will determine the extent of oxidation.

Common oxidizing agents like manganese dioxide (MnO₂), lead tetraacetate (Pb(OAc)₄), or even air can be used to effect these transformations. The oxidation to the corresponding 1,2,4,5-tetrazine is a particularly important reaction, as tetrazines are highly valuable building blocks in organic synthesis, especially in click chemistry and bioorthogonal labeling due to their participation in inverse-electron-demand Diels-Alder reactions. The propyl groups are expected to be stable under these oxidative conditions.

Conversely, reductive transformations of the tetrazinane ring are less common, as it is already a saturated system. However, under forcing conditions, such as with strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation at high pressure and temperature, cleavage of the N-N bonds could occur, leading to the formation of 1,2-diamines or other acyclic products. The specific outcome would be highly dependent on the reaction conditions.

Table 3: Representative Oxidative and Reductive Transformations

| Transformation | Reagent | Expected Product of this compound |

| Oxidation | Mild Oxidizing Agent (e.g., MnO₂) | 1,4-Dihydro-3,6-dipropyl-1,2,4,5-tetrazine |

| Oxidation | Strong Oxidizing Agent (e.g., DDQ) | 3,6-Dipropyl-1,2,4,5-tetrazine (B82630) |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | Mixture of acyclic amines |

Potential for Cycloaddition Reactions (e.g., [4+2] or [3+3] cycloadditions, if applicable to modified forms)

The saturated 1,2,4,5-tetrazinane ring itself is not suitable for direct participation in cycloaddition reactions as a diene or dienophile. However, its oxidized derivatives, particularly the aromatic 3,6-dipropyl-1,2,4,5-tetrazine, are excellent dienes in inverse-electron-demand Diels-Alder ([4+2]) cycloadditions. nih.gov

In these reactions, the electron-poor tetrazine ring reacts readily with electron-rich dienophiles, such as alkenes, alkynes, and enamines. The reaction proceeds with the expulsion of dinitrogen gas (N₂) to form a dihydropyridazine (B8628806), which can then be oxidized to the corresponding pyridazine. The propyl groups at the 3 and 6 positions would sterically and electronically influence the rate and regioselectivity of the cycloaddition.

An interesting and less common transformation is the formal [4+2] cycloaddition across the nitrogen atoms (N1/N4) of the 1,2,4,5-tetrazine ring, which has been reported to be promoted by specific solvents like hexafluoroisopropanol (HFIP). nih.gov This reaction with enamines leads to the formation of 1,2,4-triazine (B1199460) derivatives.

While [3+3] cycloadditions are less common for this ring system, it is conceivable that a suitably functionalized derivative of this compound could act as a three-atom component in such a reaction. For example, a 1,3-dipolar species derived from the tetrazinane ring could potentially react with a three-atom synthon.

The dihydropyridazines formed from the initial [4+2] cycloaddition of the corresponding tetrazine could themselves participate in further cycloaddition reactions, acting as dienophiles or dienes depending on their substitution pattern and the reaction partner. For instance, a [4+2] cycloaddition of a 1,2-diaza-1,3-diene with an alkoxyallene has been shown to produce 1,4,5,6-tetrahydropyridazines. nih.gov

Table 4: Representative Cycloaddition Reactions of 3,6-Dipropyl-1,2,4,5-tetrazine

| Reaction Type | Dienophile | Intermediate Product | Final Product |

| Inverse-electron-demand Diels-Alder | Norbornene | Dihydropyridazine adduct | Pyridazine derivative (after N₂ extrusion and oxidation) |

| Inverse-electron-demand Diels-Alder | Phenylacetylene | Dihydropyridazine adduct | 4-Phenyl-3,6-dipropylpyridazine (after N₂ extrusion) |

| Formal [4+2] Cycloaddition (N1/N4) | Aryl-conjugated enamine (in HFIP) | - | 5-Aryl-3-propyl-1,2,4-triazine derivative |

Lack of Publicly Available Research Data for this compound

The successful generation of the requested article, with its specific focus on the advanced spectroscopic and structural elucidation of this compound, is contingent upon the availability of such detailed research findings. Without access to experimental data from techniques such as ¹H NMR, ¹³C NMR, 2D NMR, IR spectroscopy, and mass spectrometry for this particular compound, it is not possible to provide a scientifically accurate and informative article that adheres to the user's strict outline and content requirements.

Therefore, the generation of the article cannot proceed as instructed due to the absence of the necessary foundational scientific information. Should research on this compound become publicly available in the future, the requested article can be produced.

Advanced Spectroscopic and Structural Elucidation Techniques for 3,6 Dipropyl 1,2,4,5 Tetrazinane

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a critical technique for determining the precise molecular formula of a compound. For 3,6-Dipropyl-1,2,4,5-tetrazinane (molecular formula C₈H₁₆N₄), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition. This technique differentiates the compound from others with the same nominal mass but different atomic compositions. However, specific HRMS data, including measured mass and mass error (in ppm), are not available in the surveyed literature.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the structure of a molecule. The parent ion corresponding to this compound would be isolated and then fragmented. The resulting fragment ions would provide valuable information about the molecule's connectivity, such as the cleavage of the propyl side chains or the fragmentation of the tetrazinane ring. A detailed analysis of these fragmentation patterns is essential for unambiguous structural confirmation. No such fragmentation studies for this specific compound have been published.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov A successful crystallographic analysis of this compound would yield precise data on bond lengths, bond angles, and torsion angles. This information would reveal the conformation of the tetrazinane ring (e.g., chair, boat) and the orientation of the propyl substituents. While studies on other tetrazine derivatives exist, which show, for example, unsymmetrical boat conformations in related 1,6-dihydro-1,2,4,5-tetrazines, no crystal structure has been reported for this compound. researchgate.net

Other Advanced Spectroscopic Methods (e.g., Raman Spectroscopy, Chiroptical Techniques for Enantiomers)

Raman spectroscopy provides information on the vibrational modes of a molecule and is complementary to infrared (IR) spectroscopy. youtube.com A Raman spectrum of this compound would show characteristic bands corresponding to the vibrations of the tetrazinane ring and the C-H bonds of the propyl groups. youtube.com This technique can offer a unique "fingerprint" for the molecule. youtube.com

Furthermore, if the compound could be resolved into enantiomers, chiroptical techniques such as Circular Dichroism (CD) spectroscopy would be necessary to study their stereochemical properties. These techniques measure the differential absorption of left- and right-circularly polarized light, which is essential for characterizing chiral molecules. There is no information in the literature regarding the Raman spectrum or the potential chirality and chiroptical properties of this compound.

Computational and Theoretical Investigations of 3,6 Dipropyl 1,2,4,5 Tetrazinane

Quantum Chemical Calculations for Optimized Geometries and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the most stable three-dimensional arrangement of atoms (optimized geometry) and the distribution of electrons within the molecule (electronic structure).

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy for determining the ground state properties of molecules like 3,6-Dipropyl-1,2,4,5-tetrazinane. DFT calculations focus on the electron density to determine the energy and properties of a system.

A typical DFT study would involve geometry optimization using a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov This would be paired with a basis set, such as 6-31G(d,p) or larger, to accurately describe the distribution of electrons. nih.gov Such calculations would yield the lowest energy structure, providing key parameters like bond lengths, bond angles, and dihedral angles. For the tetrazinane ring, these calculations would precisely define the degree of puckering in its stable chair conformation.

Furthermore, DFT is used to calculate a variety of electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Other properties like the molecular electrostatic potential (MEP) map can also be generated, which visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

Table 1: Illustrative DFT-Calculated Properties for a Chair Conformation of a 3,6-Dialkyl-1,2,4,5-tetrazinane (Note: This data is representative and based on typical values for similar saturated nitrogen heterocycles, as specific data for the dipropyl derivative is not available.)

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

| Total Energy (Hartree) | -650.12345 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | 1.5 |

| HOMO-LUMO Gap (eV) | 8.3 |

| Dipole Moment (Debye) | 1.25 |

Ab Initio Methods for High-Accuracy Calculations

For even higher accuracy, particularly for electronic properties and reaction energies, ab initio (from first principles) methods can be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. nih.gov

These methods are computationally more demanding and are often used to benchmark the results from more economical DFT methods or for calculations on smaller, model systems. For this compound, high-accuracy single-point energy calculations using a method like CCSD(T) could be performed on the DFT-optimized geometry to obtain a very precise energy value, which is crucial for calculating reaction enthalpies and activation barriers. nih.gov

Conformational Analysis and Energy Landscapes of this compound

The hexahydro-1,2,4,5-tetrazinane ring is a flexible six-membered ring, analogous to cyclohexane. It is expected to adopt several conformations, with the chair form being the most stable to minimize torsional and steric strain. Boat and twist-boat conformations represent higher-energy transition states or local minima on the potential energy surface.

For this compound, the two propyl groups can be in either axial or equatorial positions. This leads to three possible chair conformations: diaxial, diequatorial, and axial-equatorial. Computational studies on the closely related 1,2,4,5-tetramethylhexahydro-1,2,4,5-tetrazine have shown that the conformation with equatorial methyl groups is predominantly favored. rsc.org By analogy, the diequatorial conformation of this compound is expected to be the most stable ground state, as this arrangement minimizes steric hindrance between the bulky propyl groups and the rest of the ring.

A detailed conformational analysis would involve a potential energy surface (PES) scan, where the dihedral angles of the ring are systematically varied and the energy is calculated at each point. This allows for the mapping of the energy landscape, identifying the energy barriers between different conformations (e.g., the barrier to ring inversion).

Table 2: Predicted Relative Energies of this compound Conformers (Note: These values are illustrative, based on principles of conformational analysis and data from analogous systems.)

| Conformer | Propyl Group Orientations | Predicted Relative Energy (kcal/mol) |

| Chair | Diequatorial | 0.0 (most stable) |

| Chair | Axial-Equatorial | ~2.5 - 4.0 |

| Chair | Diaxial | > 5.0 |

| Twist-Boat | - | ~5.0 - 6.0 |

| Boat | - | ~6.0 - 7.0 |

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds. researchgate.net

By calculating the harmonic vibrational frequencies using DFT, a theoretical Infrared (IR) spectrum can be generated. The positions and intensities of the calculated peaks can be compared with experimental data to confirm the structure and identify characteristic functional group vibrations, such as C-H stretches of the propyl groups and N-H and N-N vibrations of the tetrazinane ring. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁵N). These values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). nih.gov Such predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. aps.org MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy.

For this compound, an MD simulation could be used to study its conformational dynamics in a solvent, such as water or an organic solvent, at a given temperature. nih.gov This would allow for the observation of dynamic processes like ring inversion from one chair conformation to another and the rotation of the propyl side chains. The simulation trajectory provides a wealth of information on how the molecule explores its conformational space and interacts with its environment over time.

Theoretical Studies of Reaction Mechanisms and Transition States

Computational methods are essential for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. nih.gov For this compound, theoretical studies could investigate its synthesis or its potential reactions, such as oxidation to the corresponding dihydro-tetrazine or tetrazine.

By modeling a proposed reaction pathway, computational chemists can locate the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate. nih.gov Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products. These studies provide a molecular-level understanding of reaction pathways that can be difficult to probe experimentally.

Energetic Profiles of Key Transformations

The energetic landscape of this compound is primarily defined by the conformational equilibria of the six-membered ring and the rotational isomerism of the propyl substituents. The hexahydro-1,2,4,5-tetrazine ring, akin to cyclohexane, is not planar and adopts various puckered conformations to relieve ring strain. The most significant of these are chair and boat conformations, with the chair form generally being of lower energy.

For substituted hexahydro-1,2,4,5-tetrazines, the interplay of these ring conformations with the orientation of the substituents leads to a complex energetic profile. Studies on analogous systems, such as 1,2,4,5-tetramethylhexahydro-1,2,4,5-tetrazine, have shown the existence of multiple stable conformers, including monoaxial and diaxial forms, which rapidly interconvert. rsc.orgresearchgate.net For the 3,6-dipropyl derivative, the chair conformation is expected to be the most stable. Within this conformation, the two propyl groups can exist in either axial or equatorial positions.

Key transformations and their associated energetic considerations include:

Ring Inversion: The transition from one chair conformation to another through a higher-energy intermediate (e.g., a twist-boat). The energy barrier for this process is a critical parameter of the molecule's dynamic behavior. For the 3,6-dipropyl derivative, the diequatorial conformer is expected to be significantly more stable than the diaxial conformer due to the minimization of steric hindrance.

Nitrogen Inversion: The pyramidal nitrogen atoms in the ring can also undergo inversion, contributing to the conformational dynamics.

Rotational Isomerism: Rotation around the C3-C(propyl) and C6-C(propyl) single bonds can lead to different rotational isomers (rotamers). In some complex ring-fused hexahydro-1,2,4,5-tetrazines, certain rotamers have been found to be conformationally stable and even isolable. researchgate.netrsc.org

Table 1: Hypothetical Energetic Profile for this compound Conformers

| Conformer/Transition State | Relative Energy (kcal/mol) | Description |

| Chair (diequatorial) | 0.0 | Most stable ground state conformation. |

| Chair (axial-equatorial) | ~4-6 | Higher energy due to one axial propyl group. |

| Chair (diaxial) | > 8 | Significantly destabilized by 1,3-diaxial interactions. |

| Twist-Boat | ~5-7 | Intermediate in the ring inversion pathway. |

| Ring Inversion TS | ~10-12 | Energy barrier for the chair-to-chair interconversion. |

Note: These values are illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations.

Selectivity Predictions (Regio- and Stereoselectivity)

The reactivity of this compound is expected to be centered on the nucleophilic nitrogen atoms and the C-H bonds adjacent to them. Predicting the selectivity of its reactions is crucial for its synthetic applications.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of this compound, reactions such as alkylation or acylation would involve the nitrogen atoms. The four nitrogen atoms are not equivalent. N1 and N2 (and N4, N5) form N-N bonds and their reactivity will differ from the N-H protons. Computational models can predict the most likely site of reaction by calculating properties like atomic charges, frontier molecular orbital (FMO) densities, and the energies of possible reaction intermediates. For instance, the nitrogen atom with the highest calculated nucleophilicity or proton affinity would be the most likely site of electrophilic attack.

Stereoselectivity concerns the preferential formation of one stereoisomer over another. For reactions involving the chiral centers at C3 and C6, or for additions to the ring, the existing stereochemistry and the conformational preferences of the ring will dictate the stereochemical outcome. For example, in a reaction where a new substituent is introduced at a nitrogen atom, the approach of the reagent will be influenced by the steric bulk of the axial or equatorial propyl groups, leading to a preference for one diastereomer over another.

Computational modeling can predict stereoselectivity by calculating the transition state energies for the pathways leading to different stereoisomers. The pathway with the lower activation energy will correspond to the major product.

Table 2: Predicted Selectivity in a Hypothetical N-Alkylation Reaction

| Selectivity Type | Predicted Outcome | Rationale |

| Regioselectivity | Preferential alkylation at N1/N4 over N2/N5. | The N-H protons at positions 1 and 4 are generally more accessible and reactive in related systems. |

| Stereoselectivity | Attack from the less hindered face. | If the ring is in a diequatorial chair conformation, the reagent will preferentially approach from the face opposite to the propyl groups. |

Note: This table is illustrative. Precise predictions require detailed computational analysis of specific reaction pathways.

Topological Analysis of Electron Density (e.g., Bader's AIM Theory)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a powerful method for analyzing the chemical bonding and structure of a molecule based on the topology of its electron density (ρ). mdpi.comias.ac.in This approach allows for a rigorous, quantitative description of the bonds within this compound.

QTAIM analysis identifies critical points in the electron density, where the gradient of ρ is zero. These critical points are classified to define atoms, bonds, rings, and cages. wiley-vch.de

(3, -1) Bond Critical Point (BCP): The presence of a BCP and a corresponding bond path between two nuclei is a necessary condition for the existence of a chemical bond between them. pitt.edu

Properties at the BCP: The values of the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density at the BCP provide insight into the nature of the bond.

ρ(r): The magnitude of the electron density at the BCP correlates with the bond order.

∇²ρ(r): The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ(r) < 0, typical for covalent bonds) or depleted (∇²ρ(r) > 0, typical for closed-shell interactions like ionic or van der Waals bonds).

Ring Critical Point (RCP): A (3, +1) critical point found within the center of the tetrazinane ring, indicating its cyclic structure.

For this compound, a QTAIM analysis would characterize the C-C, C-H, C-N, N-H, and N-N bonds. The N-N bonds are of particular interest due to the proximity of lone pairs on adjacent nitrogen atoms. The analysis would likely reveal a lower electron density at the N-N BCP compared to the C-N BCPs, reflecting the relative weakness of the N-N single bond. The Laplacian values would help to quantify the degree of covalent character in these bonds.

Table 3: Hypothetical QTAIM Data for Selected Bonds in this compound

| Bond | Electron Density at BCP (ρ(r)) [a.u.] | Laplacian of Electron Density (∇²ρ(r)) [a.u.] | Bond Character |

| C3-N4 | ~0.25 | Negative | Covalent |

| N1-N2 | ~0.20 | Slightly Negative/Positive | Weaker Covalent |

| C-H (propyl) | ~0.28 | Negative | Covalent |

| N-H | ~0.30 | Negative | Polar Covalent |

Note: These values are representative estimates based on analyses of similar saturated nitrogen heterocycles. researchgate.net Precise values would be obtained from a calculated electron density wavefunction.

Mechanistic Studies of Key Reactions Involving 3,6 Dipropyl 1,2,4,5 Tetrazinane

Elucidation of Specific Reaction Pathways through Experimental and Computational Synergy

The reactivity of 3,6-disubstituted-1,2,4,5-tetrazines, including the dipropyl variant, is dominated by their participation in inverse-electron-demand Diels-Alder (iEDDA) reactions. These reactions typically proceed through a concerted [4+2] cycloaddition pathway, followed by the retro-Diels-Alder extrusion of dinitrogen gas to form a dihydropyridazine (B8628806) product, which can then be oxidized to the corresponding pyridazine.

Recent research has highlighted the power of combining experimental and computational methods to unravel the nuances of these reaction pathways. nih.gov For instance, while the reaction of 1,2,4,5-tetrazines with many alkenes in polar solvents follows the expected cycloaddition across the C3 and C6 positions of the tetrazine ring, the choice of reactant and solvent can dramatically alter the course of the reaction. nih.gov

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in exploring these alternative pathways. nih.gov For example, in the reaction of tetrazines with enamines in a highly polar and hydrogen-bond-donating solvent like hexafluoroisopropanol (HFIP), a novel pathway has been identified. nih.gov This pathway involves an initial C-N bond formation, followed by deprotonation and a researchgate.netresearchgate.net-sigmatropic rearrangement, leading to a 1,2,4-triazine (B1199460) product. nih.gov This outcome stems from a formal Diels-Alder reaction across the N1 and N4 positions of the tetrazine ring. nih.gov The computational models reveal that the HFIP solvent plays a crucial role in stabilizing the transition states leading to this N1/N4 selectivity over the more common C3/C6 cycloaddition. nih.gov

Experimental verification of these computationally predicted pathways often involves detailed product analysis using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry, as well as kinetic studies under various conditions to probe the influence of solvent and substituents on the reaction outcome.

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is a significant challenge in mechanistic chemistry, yet it provides invaluable insight into reaction pathways. In the context of 3,6-Dipropyl-1,2,4,5-tetrazine (B82630) reactions, the primary intermediate in the iEDDA cycloaddition is the initial bicyclic adduct formed after the [4+2] cycloaddition but before the elimination of dinitrogen.

While often too unstable for isolation, the existence of such intermediates is supported by both computational modeling and trapping experiments. The structure of these intermediates is a dihydro-1,2,4,5-tetrazine derivative. The subsequent rapid loss of N₂ is a thermodynamically favorable process that drives the reaction forward.

In some synthetic methodologies for creating 1,2,4,5-tetrazines, dihydro-1,2,4,5-tetrazine derivatives are stable, isolable intermediates. mdpi.com For example, the Pinner synthesis involves the reaction of an amidrazone with excess hydrazine (B178648) to form a dihydro-1,2,4,5-tetrazine, which is then oxidized in a separate step to yield the final tetrazine product. mdpi.com This provides strong evidence for the viability of dihydrotetrazines as key intermediates in the chemistry of this heterocyclic system.

Kinetic Studies to Determine Rate-Limiting Steps and Reaction Orders

The rate of the iEDDA reaction is highly sensitive to the electronic nature of the substituents on the tetrazine ring. Electron-withdrawing groups generally accelerate the reaction, while electron-donating groups, such as the propyl groups in 3,6-Dipropyl-1,2,4,5-tetrazine, tend to decrease the reaction rate compared to unsubstituted or electron-deficient tetrazines. nih.gov

Systematic kinetic studies on a range of 3,6-disubstituted-1,2,4,5-tetrazines reacting with dienophiles like bicyclo[6.1.0]non-4-yne (BCN) have provided a quantitative basis for these trends. nih.gov While specific data for the dipropyl derivative is not always available, the rates for similar alkyl-substituted tetrazines can provide a reasonable estimate of its reactivity. The solvent also has a discernible, albeit moderate, effect on the reaction rates. nih.gov

Interactive Data Table: Second-Order Rate Constants for the Reaction of Various 3,6-Disubstituted-1,2,4,5-tetrazines with BCN nih.gov

| 3,6-Substituent | Solvent | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Di(pyridin-2-yl) | Methanol | 118 |

| Diphenyl | Methanol | 3.6 |

| Bis(4-fluorophenyl) | Methanol | 2.7 |

| Dipropyl (1e in source) | Methanol | 1.4 |

| Bis(4-fluorophenyl) | Acetonitrile | 1.4 |

| Dipropyl (1e in source) | Acetonitrile | 0.16 |

This data illustrates the influence of both substituents and solvent on the reaction kinetics. The rate-limiting step in these reactions is typically the initial cycloaddition.

Role of 3,6 Dipropyl 1,2,4,5 Tetrazinane As a Versatile Building Block in Organic Synthesis

Utilization in the Construction of Complex Heterocyclic Systems

The inherent reactivity of the 1,2,4,5-tetrazinane ring system, characterized by a high density of heteroatoms, makes it a valuable precursor for the synthesis of more complex heterocyclic structures. Although direct examples involving 3,6-Dipropyl-1,2,4,5-tetrazinane are not extensively documented, the general reactivity patterns of related tetrazinanes suggest several synthetic pathways.

One-pot synthesis strategies have been successfully employed for the creation of substituted 1,2,4,5-tetrazinanes, indicating the accessibility of this core structure. tandfonline.comtandfonline.comresearchgate.net For instance, the condensation of aldehydes with urea (B33335) or thiourea (B124793) and a nitrogen source like ammonium (B1175870) acetate (B1210297) provides a straightforward route to 6-aryl-1,2,4,5-tetrazinan-3-ones and thiones. researchgate.net A similar approach, substituting aromatic aldehydes with propanal, could hypothetically yield the 3,6-dipropyl substituted core.

Once formed, the this compound scaffold could undergo a variety of transformations to generate other heterocyclic systems. Potential reactions include:

Ring-Opening and Rearrangement: The N-N bonds within the tetrazinane ring are potential sites for cleavage under reductive or oxidative conditions, leading to acyclic intermediates that can be cyclized to form different heterocycles.

Condensation Reactions: The nitrogen atoms of the tetrazinane ring, particularly if they are secondary amines, can participate in condensation reactions with bifunctional electrophiles to construct fused or spirocyclic heterocyclic systems.

[3+3] Cycloaddition: The formation of the 1,2,4,5-tetrazinane ring itself can be viewed as a formal [3+3] cycloaddition of azomethine imines. researchgate.net Reversing this process or engaging the tetrazinane in other cycloaddition-elimination sequences could provide access to a diverse range of nitrogen-containing heterocycles.

The synthesis of various bioactive heterocyclic nuclei has been reported to proceed through 1,2,4,5-tetrazinane intermediates, highlighting their role as versatile building blocks. tandfonline.com

Applications in the Synthesis of Novel Molecular Scaffolds

The this compound structure is a promising scaffold for the development of novel molecular frameworks due to its three-dimensional architecture and the presence of multiple functionalization points. The propyl groups at the 3 and 6 positions provide lipophilicity and steric bulk, which can be tailored to influence the solubility and conformational properties of the final molecule.

The four nitrogen atoms of the tetrazinane ring can be subjected to various synthetic manipulations, such as alkylation, acylation, and arylation, to introduce a wide range of substituents. This allows for the systematic exploration of the chemical space around the central scaffold, leading to the generation of libraries of compounds with diverse structures and properties.

Table 1: Potential Functionalization of the this compound Scaffold

| Reaction Type | Reagent | Potential Product |

| N-Alkylation | Alkyl Halide | N-Alkyl-3,6-dipropyl-1,2,4,5-tetrazinane |

| N-Acylation | Acyl Chloride | N-Acyl-3,6-dipropyl-1,2,4,5-tetrazinane |

| N-Arylation | Aryl Halide (with catalyst) | N-Aryl-3,6-dipropyl-1,2,4,5-tetrazinane |

The conformational flexibility of the six-membered ring, coupled with the stereochemical possibilities arising from the substituted carbon atoms, allows for the creation of a wide array of diastereomers and enantiomers. This stereochemical diversity is crucial for applications where precise spatial arrangement of functional groups is required.

Integration into Advanced Materials Science (excluding biological applications)

Nitrogen-rich compounds are of significant interest in materials science due to their potential applications as energetic materials and precursors to robust polymers. The high nitrogen content of this compound makes it an intriguing candidate for exploration in this field.

The thermal decomposition of tetrazinanes can lead to the release of a large volume of nitrogen gas, a key characteristic of energetic materials. Further functionalization of the tetrazinane ring with nitro groups, as has been explored for other tetrazinane derivatives, could significantly enhance its energetic properties.

Moreover, the multiple nitrogen atoms in the this compound structure could serve as cross-linking points for the synthesis of novel polymers. Polymerization with suitable monomers could lead to materials with high thermal stability and unique mechanical properties. The propyl groups could also be functionalized to tune the solubility and processability of these polymers.

Precursor for High Nitrogen Content Compounds

The 1,2,4,5-tetrazinane ring is an excellent starting point for the synthesis of other high-nitrogen content compounds. The inherent instability of the tetrazinane ring under certain conditions can be harnessed to generate other nitrogen-rich heterocycles.

For instance, oxidation of the 1,2,4,5-tetrazinane ring could potentially lead to the corresponding 1,2,4,5-tetrazine (B1199680), a class of compounds known for their applications in click chemistry and as ligands in coordination chemistry. The propyl substituents would be retained in the final tetrazine product, influencing its reactivity and physical properties.

Table 2: Hypothetical Transformation to a High-Nitrogen Compound

| Starting Material | Reagent/Condition | Product | Nitrogen Content |

| This compound | Oxidizing Agent | 3,6-Dipropyl-1,2,4,5-tetrazine (B82630) | High |

The decomposition of this compound could also be a source of smaller nitrogen-containing fragments that can be trapped or used in situ to synthesize other valuable compounds. The high nitrogen-to-carbon ratio in the tetrazinane core makes it an efficient carrier of nitrogen atoms for synthetic transformations.

Future Directions and Emerging Research Avenues for 3,6 Dipropyl 1,2,4,5 Tetrazinane

Development of More Sustainable and Efficient Synthetic Methodologies

The synthesis of saturated N-heterocycles often relies on traditional methods that may involve harsh conditions, long reaction times, and the use of hazardous solvents. The future development of 3,6-Dipropyl-1,2,4,5-tetrazinane and its derivatives hinges on the adoption of green and sustainable chemistry principles. mdpi.com Emerging methodologies focus on improving efficiency, reducing waste, and lowering energy consumption.

Key research avenues include the use of microwave-assisted synthesis and sonochemistry. mdpi.com These techniques can dramatically accelerate reaction rates, often reducing multi-hour reflux processes to mere minutes, which in turn minimizes energy usage and the potential for side-product formation. mdpi.com Another promising frontier is biocatalysis, which utilizes enzymes or whole microorganisms to perform selective chemical transformations under mild conditions. nih.gov The chemo-, regio-, and enantioselectivity offered by microbial processes could be invaluable for synthesizing chiral derivatives of this compound. nih.gov

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis (Sonochemistry) | Biocatalysis |

|---|---|---|---|---|

| Reaction Time | Hours to days | Minutes | Minutes to hours | Hours to days |

| Energy Consumption | High | Low to moderate | Low | Very Low |

| Solvent Use | Often requires high-boiling, potentially hazardous solvents | Can often use less solvent or greener solvents | Enables use of aqueous media or minimal organic solvents mdpi.com | Primarily aqueous media |

| Key Advantage | Well-established and widely accessible | Rapid reaction optimization and speed mdpi.com | High energy efficiency and mechanical mixing effects | High selectivity (chemo-, regio-, enantio-) under mild conditions nih.gov |

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The reactivity of saturated heterocycles is fundamentally different from their unsaturated, aromatic analogs. While aromatic 1,2,4,5-tetrazines are renowned for their participation in inverse-electron-demand Diels-Alder reactions, the reactivity of the saturated this compound core is largely uncharted territory. nih.govnih.gov Future research will focus on elucidating its chemical behavior.

Potential reactivity modes ripe for exploration include:

Oxidative Dehydrogenation: Controlled oxidation could provide a synthetic route to the corresponding 1,2-dihydro-1,2,4,5-tetrazine or the fully aromatic 1,2,4,5-tetrazine (B1199680), transforming the molecule into a reagent for click chemistry.

Ring-Opening and Rearrangement: The N-N bonds within the tetrazinane ring are potential weak points. Cleavage of these bonds via chemical or photochemical methods could lead to novel acyclic nitrogen-rich compounds or rearrangements to different heterocyclic systems.

N-Functionalization: The nitrogen atoms in the ring can act as nucleophiles, allowing for functionalization through alkylation, acylation, or arylation to create a diverse library of new derivatives with tailored properties.

Conformational Dynamics: Like other saturated six-membered rings, the tetrazinane core exists in specific conformations (e.g., chair, boat). Studies on related hexahydro-1,2,4,5-tetrazines have shown that stable rotational isomers can be isolated, and the conformational preference can dictate the molecule's reactivity and properties. rsc.org

Advancements in In-situ Spectroscopic Monitoring of Reactions

To optimize the synthesis of this compound and understand its reaction mechanisms, real-time monitoring is crucial. Process Analytical Technology (PAT), utilizing in-situ spectroscopic methods, allows chemists to "watch" a reaction as it happens. This approach moves beyond traditional endpoint analysis, providing continuous data on reactant consumption, intermediate formation, and product yield.

For the synthesis of this compound, several in-line monitoring techniques could be implemented. researchgate.net For instance, Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can track the disappearance of precursor functional groups and the emergence of characteristic N-H and C-N vibrations of the tetrazinane ring. Raman spectroscopy offers complementary information, particularly for reactions in aqueous media. In-situ Nuclear Magnetic Resonance (NMR) can provide detailed structural information on all species in the reaction mixture over time, offering deep mechanistic insights.

| Technique | Information Provided | Potential Benefits for Synthesis |

|---|---|---|

| ATR-FTIR Spectroscopy | Concentration changes of key functional groups (e.g., C=O, C=N, N-H) | Real-time kinetics, detection of reaction endpoint, identification of intermediates |

| Raman Spectroscopy | Vibrational information, especially for symmetric bonds and aqueous systems | Monitoring of ring formation, suitability for heterogeneous reactions |

| In-situ NMR Spectroscopy | Detailed structural information and quantification of all soluble species | Unambiguous identification of reactants, intermediates, and products; deep mechanistic understanding |

Application of Machine Learning and AI in Predicting Reactivity and Designing Syntheses

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel synthetic pathways. rsc.org For a lesser-known molecule like this compound, these tools can accelerate discovery by navigating the vast chemical space of potential reactions and conditions.

A key application is computer-aided synthesis planning (CASP). ML models, particularly those based on transfer learning, can be trained on massive databases of known chemical reactions and then fine-tuned for specific tasks, such as the synthesis of heterocycles. nih.govchemrxiv.org Such a model could propose viable retrosynthetic disconnections for this compound, suggesting precursor molecules and reaction types that a human chemist might overlook. chemrxiv.org Beyond synthesis design, AI can predict the reactivity of the tetrazinane ring towards various reagents and forecast the most likely products of undiscovered transformations, guiding experimental efforts.

| Application Area | AI/ML Tool/Technique | Potential Impact on Research |

|---|---|---|

| Retrosynthesis Design | Transformer-based neural networks, Transfer learning models | Proposes novel and efficient synthetic routes to the target molecule and its derivatives nih.govchemrxiv.org |

| Reactivity Prediction | Graph neural networks, Quantum mechanics-informed ML | Predicts the outcome of reactions, identifies most reactive sites on the molecule, and suggests potential transformations |

| Reaction Optimization | Bayesian optimization, Reinforcement learning | Efficiently identifies optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize byproducts |

Computational Exploration of Novel Derivatives and Their Potential Chemical Functions

Before committing to laborious and resource-intensive laboratory synthesis, computational chemistry provides a powerful platform to design and evaluate novel molecules in silico. cuny.edu Density Functional Theory (DFT) is a particularly robust method for predicting the properties of nitrogen-rich compounds. nih.govnih.gov

Future research will heavily leverage DFT to explore the chemical space around the this compound scaffold. By computationally replacing the propyl groups with a wide array of functional substituents (e.g., electron-donating, electron-withdrawing, energetic moieties), it is possible to create a virtual library of derivatives. For each derivative, DFT calculations can predict crucial properties such as:

Geometric and Electronic Structure: Determining the stable conformations, bond lengths, and angles, as well as the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO-LUMO), which are key to understanding reactivity. mdpi.comekb.eg

Thermodynamic Stability: Calculating heats of formation to assess the energetic properties and stability of novel derivatives, which is especially important for screening potential high-energy density materials (HEDMs). nih.gov

Bond Dissociation Energies: Identifying the weakest bonds in the molecule to predict thermal stability and potential decomposition pathways. nih.gov

This computational pre-screening can identify the most promising candidates for synthesis, directing experimental work toward derivatives with the highest potential for specific functions, such as new ligands, energetic materials, or pharmaceutical building blocks.

| Substituent (R) in 3,6-di-R-tetrazinane | Computed Property (via DFT) | Potential Chemical Function |

|---|---|---|

| -NH2 (amino) | Proton affinity, coordination energy with metal ions | Ligand for coordination chemistry, base catalyst |

| -NO2 (nitro) | Heat of formation, density, oxygen balance | High-Energy Density Material (HEDM) |

| -CF3 (trifluoromethyl) | Dipole moment, lipophilicity, metabolic stability | Pharmaceutical or agrochemical scaffold |

| -COOH (carboxylic acid) | Acidity (pKa), hydrogen bonding capability | Building block for polymers or metal-organic frameworks (MOFs) |

Q & A

Q. Basic Research Focus

- ¹H/¹³C NMR : Distinct signals for propyl CH₂ (δ 1.2–1.6 ppm) and tetrazinane NH (δ 8.2–8.5 ppm) confirm substitution patterns .

- IR : Stretching vibrations at 1,550–1,600 cm⁻¹ (C=N) and 3,300 cm⁻¹ (N–H) validate ring formation .

- HRMS : Molecular ion peaks (e.g., m/z 234.2560 for C₁₄H₁₀N₄) confirm stoichiometry .

What hydrogen-bonding patterns stabilize the crystal lattice of this compound hydrates, and how do they influence material properties?

Advanced Research Focus

Hydrated forms exhibit O–H⋯N (2.8–3.0 Å) and N–H⋯O (2.7 Å) interactions, creating a 3D network that enhances thermal stability (decomposition >200°C) . These interactions reduce solubility in nonpolar solvents but improve crystallinity for energetic materials applications .

How does the steric bulk of propyl groups impact the regioselectivity of electrophilic substitution reactions in tetrazinane systems?

Advanced Research Focus

Propyl groups direct electrophiles (e.g., nitronium ions) to the para positions of the tetrazinane ring due to steric shielding of ortho sites. Kinetic studies show 2–3x slower reaction rates compared to methyl-substituted analogs, attributed to hindered access to reactive N centers .

What safety protocols are essential when handling this compound derivatives due to their potential energetic properties?

Q. Basic Research Focus

- Storage : Inert atmosphere (N₂/Ar) at –20°C to prevent oxidative degradation .

- Handling : Use anti-static equipment and avoid friction/impact during synthesis .

- Waste Disposal : Neutralize with 10% aqueous NaHCO₃ before incineration .

What mechanistic insights explain the role of Lewis acid catalysts in accelerating cyclization steps during this compound synthesis?

Advanced Research Focus

FeCl₃·6H₂O polarizes the carbonyl group of carboxylic acids, facilitating nucleophilic attack by thioureas. This lowers the activation energy (ΔG‡) by 15–20 kJ/mol, as shown in Arrhenius plots for analogous triazinane syntheses . Catalyst recycling (3–5 cycles) maintains >80% yield before Fe³⁺ leaching occurs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.